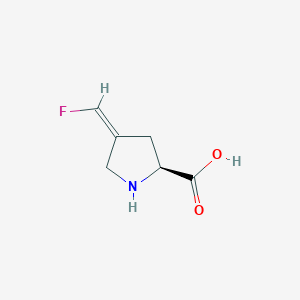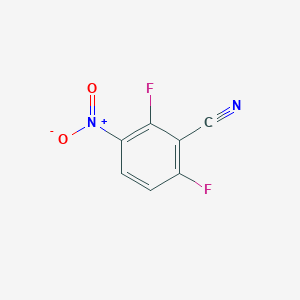
(Z)-4-(Fluoromethylene)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Fluoromethylene)-L-proline is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as (Z)-FMPro, and it has been found to have unique properties that make it useful in research and development.
Wirkmechanismus
The mechanism of action of (Z)-FMPro is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. This inhibition can lead to changes in protein structure and function, which can be useful for studying the role of enzymes in various biological processes.
Biochemical and Physiological Effects:
(Z)-FMPro has been shown to have several biochemical and physiological effects, including its ability to inhibit specific enzymes and alter protein structure and function. It has also been found to have anti-inflammatory properties, which may make it useful in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-FMPro in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying their role in various biological processes. However, (Z)-FMPro also has some limitations, including its potential toxicity and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for research on (Z)-FMPro, including its use in the development of new drugs and therapies. Additionally, (Z)-FMPro can be used to investigate the role of specific amino acids in protein folding and stability, as well as to study enzyme kinetics and inhibition. Further research is needed to fully understand the potential applications of (Z)-FMPro in various fields.
Synthesemethoden
The synthesis of (Z)-FMPro is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then converted into (Z)-FMPro through a series of chemical reactions. One of the most common methods for synthesizing (Z)-FMPro involves the use of a fluorinating agent, which is used to introduce the fluorine atom into the molecule.
Wissenschaftliche Forschungsanwendungen
(Z)-FMPro has several potential scientific research applications, including its use as a tool for studying protein structure and function. It can also be used to investigate the role of specific amino acids in protein folding and stability. Additionally, (Z)-FMPro can be used to study enzyme kinetics and inhibition, as well as to develop new drugs and therapies.
Eigenschaften
CAS-Nummer |
138958-02-8 |
|---|---|
Molekularformel |
C6H8FNO2 |
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
(2S,4Z)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2-/t5-/m0/s1 |
InChI-Schlüssel |
WQELYDVKHZIJHJ-PSRSYCBASA-N |
Isomerische SMILES |
C\1[C@H](NC/C1=C\F)C(=O)O |
SMILES |
C1C(NCC1=CF)C(=O)O |
Kanonische SMILES |
C1C(NCC1=CF)C(=O)O |
Synonyme |
L-Proline, 4-(fluoromethylene)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)



![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)




![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
